molecular formula C17H15ClN4O B2946239 N-(4-chlorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 866845-58-1

N-(4-chlorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2946239
CAS No.: 866845-58-1
M. Wt: 326.78
InChI Key: QZAGOZNGKAXIJL-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic 1,2,3-triazole derivative investigated for its potent biological activity, primarily as a kinase inhibitor. Research indicates this compound demonstrates significant efficacy as an inhibitor of Cyclin G-associated kinase (GAK), a key regulator of clathrin-mediated endocytosis and a host factor for the replication of several viruses (source) . By potently inhibiting GAK, this carboxamide disrupts viral entry and replication processes, making it a valuable chemical probe for studying the infection mechanisms of viruses such as dengue, hepatitis C, and Ebola (source) . Its application extends to fundamental cell biology research, where it is used to elucidate the role of GAK and clathrin-mediated pathways in cellular trafficking and signaling. The compound's structure, featuring chlorophenyl and methylphenyl substituents, is characteristic of molecules designed for high-affinity binding to enzyme active sites, underscoring its utility in structure-activity relationship (SAR) studies aimed at developing novel antiviral and anticancer therapeutics.

Properties

IUPAC Name

N-(4-chlorophenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c1-11-3-9-15(10-4-11)22-12(2)16(20-21-22)17(23)19-14-7-5-13(18)6-8-14/h3-10H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAGOZNGKAXIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of this compound is C16H15ClN4OC_{16}H_{15}ClN_{4}O with a molecular weight of 312.77 g/mol. The structure includes a triazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₆H₁₅ClN₄O
Molecular Weight312.77 g/mol
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count3

Research indicates that compounds containing the triazole moiety often exhibit antitumor and antiproliferative properties. The mechanism typically involves the inhibition of specific cellular pathways that are crucial for cancer cell survival and proliferation.

Case Studies and Research Findings

  • Antitumor Activity : In vitro studies have shown that triazole derivatives can induce apoptosis in various cancer cell lines. For instance, a study evaluated the effects of related compounds on MDA-MB-231 and MCF-7 breast cancer cell lines, demonstrating significant cytotoxicity with IC50 values around 17.83 μM and 19.73 μM respectively .
  • Cell Cycle Arrest : Another study indicated that treatment with triazole-based compounds resulted in G2/M phase arrest in cancer cells, leading to reduced proliferation rates . This effect was linked to the disruption of mitochondrial function, which is vital for energy production in rapidly dividing cells.
  • Structure-Activity Relationship (SAR) : Detailed SAR analyses have shown that modifications to the triazole ring can significantly alter biological activity. For example, the introduction of different substituents on the phenyl rings has been correlated with enhanced antiproliferative effects .

Biological Activity Summary Table

Study ReferenceCell LineIC50 (μM)Mechanism of Action
MDA-MB-23117.83Induction of apoptosis
MCF-719.73Cell cycle arrest (G2/M phase)
Various cancer lines-Mitochondrial dysfunction

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The compound shares its 1-aryl-1H-1,2,3-triazole-4-carboxamide skeleton with several analogues, differing in substituents on the triazole ring or carboxamide group. Key structural variants include:

Compound Name / Refcode Substituent Modifications Key Properties/Activities Source/Reference
ZIPSEY (I) 1-(4-Chlorophenyl), N-(1-hydroxy-3-phenylpropan-2-yl) Anticancer activity via c-Met inhibition
LELHOB (II) 1-(4-Chlorophenyl), N-[(3-phenyl-1,2-oxazol-5-yl)methyl] Enhanced metabolic stability
LOXIMVI-active analogue (III) 5-Methyl, 1-(thiazol-2-yl) Melanoma cell line inhibition (GP = 44.78%)
L806-0036 5-(Pyridin-3-yl), N-[2-(4-chlorophenyl)ethyl] High logP (3.64), improved lipophilicity
3b () 1-(4-Chlorophenyl), 5-chloro Antimicrobial activity (MIC = 100–200 µg/mL)

Structural Insights :

  • Steric Effects : Bulky substituents (e.g., pyridinyl in L806-0036) increase molecular weight and torsional angles between the triazole and aryl rings, affecting crystal packing and solubility .
Physicochemical and Spectral Properties
  • NMR Shifts : The methyl group at position 5 resonates at δ ~2.66 ppm in CDCl3, similar to 3a–3e (δ 2.48–2.66 ppm) . The 4-chlorophenyl carboxamide proton appears as a singlet near δ 12.88 ppm in DMSO-d6, comparable to ZIPSEY (δ 12.82 ppm) .
  • logP and Solubility : The target compound’s logP (~3–4) is higher than hydrophilic analogues like IV (BEBJEZ) but lower than L806-0036 (logP = 3.64), reflecting balanced lipophilicity for membrane permeability .
Crystallographic and Conformational Analysis

Crystal structures of related compounds (e.g., 4 in ) reveal dihedral angles between the triazole and aryl rings ranging from 32.75° to 87.77° . The target compound’s 4-methylphenyl group likely adopts a twisted conformation (~50–70°), optimizing intermolecular interactions while minimizing steric clash .

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